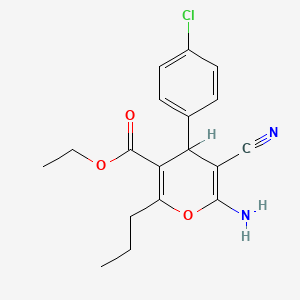

ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate, also known as CEP-26401, is a chemical compound with potential therapeutic applications. This compound belongs to the pyran family and has been studied extensively for its biological activities.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

Kumar et al. (2014) developed an efficient three-component synthetic protocol for creating ethyl 6-amino-4-aryl-5-cyano-2-propyl-4H-pyran-3-carboxylates. This method involves using K2CO3 as a catalyst in water, yielding good results. The compounds' structures were confirmed through spectral analysis, and the pyran ring exhibited a flattened-boat conformation (Kumar et al., 2014).

Chemical Transformations

Harb et al. (1989) demonstrated that ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be transformed into various derivatives like diazanaphthalene and pyrazole upon treatment with different nucleophilic reagents (Harb et al., 1989).

Synthesis Methods

A study by Hai et al. (2017) focused on synthesizing some ethyl 6-amino-5-cyano-2-methyl-4-aryl-4H-pyran-3-carboxylates using a three-component reaction. They explored various catalysts, including organic, inorganic substances, and ionic liquids, to optimize the synthesis process (Hai et al., 2017).

Application in Antimicrobial Activities

Debnath et al. (2020) prepared ethyl 2-amino-4-(4-chlorophenyl)-6-(4-methylphenyl)-4H-pyran-3-carboxylate and similar compounds, analyzing their antimicrobial activities. These compounds were synthesized using both conventional and microwave methods, highlighting the potential for diverse applications in the field of antimicrobial research (Debnath et al., 2020).

Supra-molecular Assemblies

Chowhan et al. (2020) reported a theoretical characterization of substituted pyran derivatives, analyzing their supra-molecular assemblies using DFT calculations. They found that pyran derivatives form interesting assemblies in the solid state due to classical H-bonds and π–stacking interactions (Chowhan et al., 2020).

Ultrasound-Assisted Synthesis

Kumbhani et al. (2022) designed and synthesized a new series of ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate using ultrasound-assisted synthesis in aqueous media. This method highlights the increasing role of ultrasound in facilitating chemical reactions (Kumbhani et al., 2022).

Corrosion Inhibition

Saranya et al. (2020) synthesized various pyran derivatives, including ethyl 2-amino-4-(4-hydroxyphenyl)-6-(p-tolyl)-4H-pyran-3-carboxylate, and evaluated their efficiency in inhibiting acid corrosion on mild steel. Their findings suggest that these compounds act as mixed-type inhibitors, offering potential applications in corrosion protection (Saranya et al., 2020).

Wirkmechanismus

Target of Action

It’s known that the compound can be used as an intermediate in the synthesis of a variety of interesting heterocyclic systems .

Mode of Action

The compound has been reacted with formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide to give six new pyrano[2,3-d]pyrimidine derivatives . Acylation and intramolecular cyclization of pyran with carbon disulfide, ethyl cyanoacetate, acetic anhydride, or chloroacetyl chloride has resulted in formation of the corresponding desired bicyclic pyrimidine derivatives .

Eigenschaften

IUPAC Name |

ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O3/c1-3-5-14-16(18(22)23-4-2)15(13(10-20)17(21)24-14)11-6-8-12(19)9-7-11/h6-9,15H,3-5,21H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFGNZHRTCYOGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)Cl)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-2-[3-(4-fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2409591.png)

![6-Methoxy-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2409594.png)

![3-[4-[(E)-2-(4-methoxyphenyl)ethenyl]pyrimidin-2-yl]sulfanylpropanenitrile](/img/structure/B2409597.png)

![N-(3-methylphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2409599.png)

![3-(4-Fluorosulfonyloxyphenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2409602.png)